9-Chloro-7H-benzo[c]fluoren-7-one
Description
9-Chloro-7H-benzo[c]fluoren-7-one is a polycyclic aromatic ketone featuring a fused benzofluorene core substituted with a chlorine atom at the 9-position. Its molecular formula is C₁₇H₉ClO, with a molecular weight of 264.71 g/mol (derived by adding Cl to the parent compound’s mass from ). The chlorine substituent introduces electron-withdrawing effects, altering the compound’s electronic properties, solubility, and reactivity compared to the unsubstituted parent structure, 7H-benzo[c]fluoren-7-one (C₁₇H₁₀O, 230.26 g/mol) .
Properties
IUPAC Name |
9-chlorobenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClO/c18-11-6-8-13-15(9-11)17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKIGMEJZZEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization with Pd(OAc)₂/Ag₂O
A seminal approach adapts Pd(OAc)₂ and Ag₂O in trifluoroacetic acid (TFA) to facilitate double C–H activation. The protocol, derived from fluorenone syntheses, involves:
-
Substrate Preparation : A chlorinated diaryl ketone precursor, such as 1-chloro-2-benzoylbenzene, is synthesized via Ullmann coupling or Friedel-Crafts acylation.
-
Cyclization : The ketone (0.55 mmol), Pd(OAc)₂ (10 mol%), and Ag₂O (1.5 equiv) are heated in TFA at 130°C for 24–36 hours.
-
Workup : Filtration through Celite® followed by silica gel chromatography (hexane/EtOAc) yields the chlorinated fluorenone.
Key Data :
Pd-Catalyzed Coupling with Cs₂CO₃/TBAI
An alternative employs Pd(OAc)₂ with cesium carbonate and tetrabutylammonium iodide (TBAI) in toluene:
-
Substrate : Bis(2-bromophenyl)methanol derivatives bearing chlorine substituents.
-
Conditions : 110°C for 16 hours with Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2.5 equiv), TBAI (2.5 equiv).
-
Mechanism : Sequential C–Br activation, ketone formation, and intramolecular cyclization.
Optimization Insights :
-
Solvent : Toluene outperforms DMF or DMSO in suppressing side reactions.
-
Additives : TBAI enhances Pd catalyst stability via halide exchange.
Friedel-Crafts Acylation Followed by Cyclodehydration
Electrophilic acylation provides a chlorine-tolerant pathway:
Acylation of Chlorinated Arenes
-
Chlorobenzene Derivative : 1-Chloronaphthalene reacts with phthalic anhydride in AlCl₃/CH₂Cl₂ at 0°C.
-
Cyclodehydration : The resulting keto-acid undergoes HF-mediated cyclization at 150°C.
Performance Metrics :
Limitations and Mitigations
-
Regioselectivity : Chlorine’s meta-directing effect necessitates careful positioning.
-
Side Products : Diacylated byproducts form without low-temperature control.
Suzuki-Miyaura Cross-Coupling for Precursor Assembly
Modular synthesis via Suzuki coupling enables precise chlorine placement:
Boronic Ester Synthesis
-
Chlorinated Aryl Halide : 9-Bromo-7H-benzo[c]fluoren-7-one is treated with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.
-
Cross-Coupling : The boronic ester reacts with 2-chlorophenylboronic acid in dioxane/H₂O (3:1) at 80°C.
Critical Parameters :
Comparative Analysis of Methods
Table 1 : Performance Metrics for 9-Chloro-7H-benzo[c]fluoren-7-one Synthesis
Key Observations :
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: 9-Chloro-7H-benzo[c]fluoren-7-ol.
Oxidation: 9-Chloro-7H-benzo[c]fluoren-7-carboxylic acid.
Scientific Research Applications
9-Chloro-7H-benzo[c]fluoren-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 9-Chloro-7H-benzo[c]fluoren-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular functions and processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
9-Bromo-7H-benzo[c]fluoren-7-one
- Molecular Formula : C₁₇H₉BrO
- Molecular Weight : 309.16 g/mol
- Key Differences: The bromine atom is larger and less electronegative than chlorine, leading to lower solubility in polar solvents. Bromine’s higher atomic mass contributes to distinct spectroscopic signatures (e.g., NMR, IR).
9-Fluoro-3-hydroxy-7H-benzo[de]anthracen-7-one
- Molecular Formula : C₁₇H₉FO₂
- Molecular Weight : 264.25 g/mol
- Key Differences: Fluorine’s high electronegativity enhances electron-withdrawing effects, increasing thermal stability and altering redox potentials. The hydroxyl group introduces hydrogen-bonding capability, improving solubility in protic solvents.
2-Bromo-7-iodo-9H-fluoren-9-one
Oxygen-Containing Derivatives
9-Methoxy-d₃-7H-furo[3,2-g]chromen-7-one
9-[(2-Chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Molecular Formula : C₂₄H₁₇ClF O₃
- Molecular Weight : 415.84 g/mol
- Key Differences :
- The benzyloxy substituent introduces steric hindrance and additional halogen interactions (Cl, F), influencing binding affinity in receptor studies.
- The dihydrocyclopenta ring reduces planarity, affecting π-π stacking interactions.
Physicochemical and Spectroscopic Properties
Biological Activity
9-Chloro-7H-benzo[c]fluoren-7-one is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a chloro substituent on the benzo[c]fluorene framework, suggests potential for diverse biological activities, including antimicrobial and anticancer properties.
The molecular formula of 9-Chloro-7H-benzo[c]fluoren-7-one is CHClO, with a molecular weight of approximately 272.70 g/mol. The compound typically appears as a yellow solid and is soluble in organic solvents like dichloromethane and ethanol. Its synthesis often involves chlorination reactions, utilizing agents such as thionyl chloride under reflux conditions to introduce the chlorine atom into the benzo[c]fluorene structure .
The biological activity of 9-Chloro-7H-benzo[c]fluoren-7-one is believed to be mediated through its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to significant biochemical effects. However, detailed studies are required to elucidate the specific mechanisms involved.
Antimicrobial Activity
Research indicates that 9-Chloro-7H-benzo[c]fluoren-7-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Properties
Several studies have explored the potential anticancer effects of this compound. Preliminary findings suggest that 9-Chloro-7H-benzo[c]fluoren-7-one may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro .
Research Findings and Case Studies
Comparison with Related Compounds
9-Chloro-7H-benzo[c]fluoren-7-one can be compared to structurally similar compounds like 7H-benzo[c]fluoren-7-one and 9-Bromo-7H-benzo[c]fluoren-7-one. The presence of the chlorine atom enhances its reactivity and biological activity due to differences in electronic structure and steric effects.
| Compound | Structure | Notable Activity |
|---|---|---|
| 9-Chloro-7H-benzo[c]fluoren-7-one | Structure | Antimicrobial, anticancer |
| 7H-benzo[c]fluoren-7-one | - | Limited biological activity |
| 9-Bromo-7H-benzo[c]fluoren-7-one | - | Moderate antimicrobial activity |
Q & A
Q. What are the key considerations for synthesizing 9-Chloro-7H-benzo[c]fluoren-7-one, and what methodologies are commonly employed?
Synthesis typically involves halogenation of the parent fluorenone structure. A practical approach includes:
- Cyclization reactions : Utilize N-acyliminium ion intermediates, as demonstrated in the cyclization of pyridine derivatives to form benzo[c]fluorenone analogs .
- Halogenation : Introduce chlorine via electrophilic substitution using reagents like Cl₂ or N-chlorosuccinimide (NCS), analogous to bromination methods for 5,9-Dibromo-7H-benzo[c]fluoren-7-one .
- Purification : Employ flash silica gel chromatography to isolate the product, ensuring >95% purity, as described in similar protocols .
Q. How can researchers characterize 9-Chloro-7H-benzo[c]fluoren-7-one using spectroscopic and crystallographic techniques?
- NMR spectroscopy : Analyze proton environments, focusing on aromatic and carbonyl regions. For example, in 7-fluoro-4H-benzo[d][1,3]dioxine derivatives, distinct δ 4.8–6.9 ppm signals correlate with aromatic protons and substituent effects .
- X-ray crystallography : Resolve the planar aromatic system and chlorine substitution position, leveraging methods used for fluorenone analogs .
- Mass spectrometry : Confirm molecular weight (C₁₇H₉ClO; ~248.7 g/mol) via high-resolution MS, referencing NIST-standardized data for related structures .
Q. What safety protocols are critical when handling 9-Chloro-7H-benzo[c]fluoren-7-one in laboratory settings?
- Hazard mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood, as fluorenone derivatives are carcinogenic .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Waste disposal : Follow EPA/OSHA guidelines for halogenated organic compounds, ensuring incineration or approved chemical waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for 9-Chloro-7H-benzo[c]fluoren-7-one derivatives?
- Cross-validation : Compare NMR, IR, and X-ray data to confirm structural assignments. For example, conflicting δ values in aromatic regions may arise from solvent effects or crystallographic packing .
- Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data, addressing discrepancies via iterative refinement .
Q. What computational strategies are effective for studying the electronic properties of 9-Chloro-7H-benzo[c]fluoren-7-one?
- DFT or TD-DFT : Calculate HOMO-LUMO gaps and absorption spectra to predict reactivity and photophysical behavior, referencing NIST’s 3D structural data for input geometries .
- Molecular docking : Investigate interactions with biological targets (e.g., enzymes) by modeling chlorine’s steric and electronic effects .
Q. How can derivatives of 9-Chloro-7H-benzo[c]fluoren-7-one be designed for specific applications (e.g., optoelectronics or medicinal chemistry)?
- Functionalization : Introduce electron-donating groups (e.g., -OH, -NH₂) at positions 5 or 9 to modulate electronic properties, as seen in 9-Hydroxybenfluron derivatives .
- Structure-activity relationships (SAR) : Test halogenated analogs for bioactivity, leveraging synthetic routes from bromo- and dibromo-fluorenone precursors .
Q. What mechanistic insights explain the formation of 9-Chloro-7H-benzo[c]fluoren-7-one under varying reaction conditions?
Q. How can researchers troubleshoot low yields in the synthesis of 9-Chloro-7H-benzo[c]fluoren-7-one?
- Optimize stoichiometry : Adjust molar ratios of halogenating agents (e.g., Cl₂:N-substrate) to minimize side reactions .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction rates without degrading sensitive intermediates .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to accelerate electrophilic substitution, as demonstrated in analogous fluorenone syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
